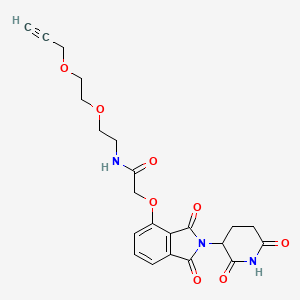
Thalidomide-O-acetamido-PEG2-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-PEG2-propargyl is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs) and other research applications. It is known for its ability to undergo click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG2-propargyl involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEG Linker Attachment: A PEG linker is then attached to the activated thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG-linked thalidomide through a substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Thalidomide-O-acetamido-PEG2-propargyl undergoes several types of chemical reactions:
Click Chemistry: The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Bases: Used in substitution reactions to deprotonate nucleophiles and promote the reaction.
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, such as proteins or small molecules, through the formation of triazole linkages .
科学的研究の応用
Thalidomide-O-acetamido-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of functional coatings and nanomaterials.
作用機序
The mechanism of action of Thalidomide-O-acetamido-PEG2-propargyl involves its ability to bind to cereblon, a protein that plays a role in the ubiquitin-proteasome system. By binding to cereblon, the compound can recruit target proteins for degradation through the formation of PROTACs. This process involves the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but lacks the acetamido group.
Thalidomide-O-PEG4-propargyl: Contains a longer PEG linker.
Uniqueness
Thalidomide-O-acetamido-PEG2-propargyl is unique due to the presence of the acetamido group, which can provide additional sites for chemical modification and enhance its versatility in research applications .
特性
分子式 |
C22H23N3O8 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28) |
InChIキー |
XBQJQCALGXGWEG-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


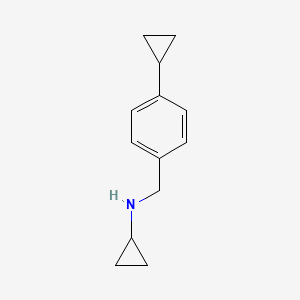
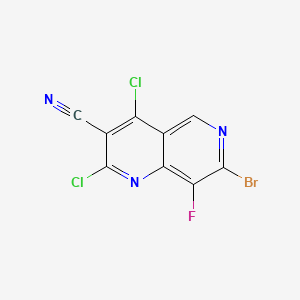
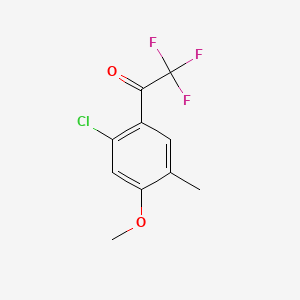
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
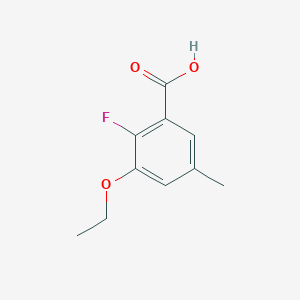
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
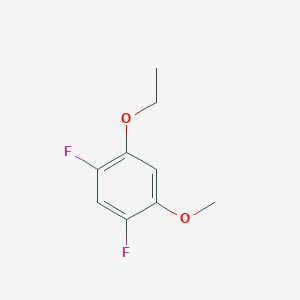
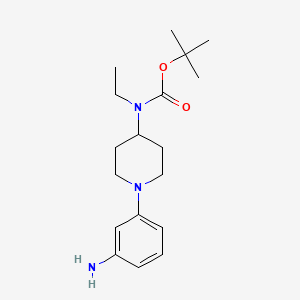
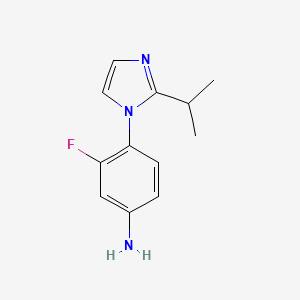
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
